3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid
Overview
Description
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₁₀BBrF₂O₃ and a molecular weight of 342.93 g/mol . This compound is notable for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 3-Benzyloxy-4-bromo-2,6-difluorophenyl moiety) from boron to a transition metal catalyst, typically palladium . The palladium then facilitates the coupling of the transferred group to the electrophilic carbon atom in the target molecule .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound can lead to the formation of various biaryl compounds . These compounds can participate in numerous biochemical pathways, depending on their specific structures.
Result of Action
The primary result of the action of this compound is the formation of biaryl compounds via Suzuki-Miyaura cross-coupling . These compounds can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they participate in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, with a recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron compounds as reagents . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are based on scalable versions of the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly used in the Suzuki–Miyaura coupling to form biaryl compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Palladium Catalysts: Essential for the Suzuki–Miyaura coupling reaction.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials .
Scientific Research Applications
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules, where precise control over reactivity and selectivity is required .
Properties
IUPAC Name |
(4-bromo-2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrF2O3/c15-9-6-10(16)11(14(18)19)12(17)13(9)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLYOUHNLANTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)Br)OCC2=CC=CC=C2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175587 | |
Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-14-8 | |
Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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